3,4-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
3,4-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that belongs to the class of thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Esterification: The carboxylic acid group on the thiadiazole ring is esterified with 3,4-dimethylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3,4-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with biological targets, such as enzymes or receptors. The thiadiazole ring can interact with the active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Similar structure but lacks the 3,4-dimethylphenyl ester group.
1,3,4-Thiadiazole derivatives: A broader class of compounds with similar thiadiazole rings but different substituents.
Uniqueness
3,4-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of both the 3,4-dimethylphenyl group and the thiadiazole ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C12H12N2O2S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 4-methylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-7-4-5-10(6-8(7)2)16-12(15)11-9(3)13-14-17-11/h4-6H,1-3H3 |
InChI Key |
ZLGWNFMHYGPHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=C(N=NS2)C)C |
Origin of Product |
United States |
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